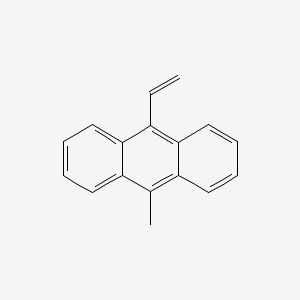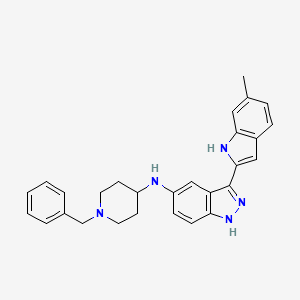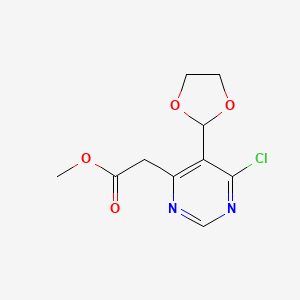
9-Methyl-10-vinylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-10-vinylanthracene is an organic compound with the molecular formula C17H14. It is a derivative of anthracene, characterized by the presence of a methyl group at the 9th position and a vinyl group at the 10th position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-vinylanthracene typically involves the palladium-catalyzed Heck reactionThe reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Heck reactions. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound .
化学反応の分析
Types of Reactions: 9-Methyl-10-vinylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Methyl-10-ethylanthracene.
Substitution: Various substituted anthracenes depending on the reagents used.
科学的研究の応用
9-Methyl-10-vinylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in fluorescence imaging due to its strong photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 9-Methyl-10-vinylanthracene is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes intersystem crossing to a triplet state, which can then participate in various photochemical reactions. This property is exploited in applications such as fluorescence imaging and photodynamic therapy .
類似化合物との比較
9-Methylanthracene: Lacks the vinyl group, resulting in different photophysical properties.
10-Vinylanthracene: Lacks the methyl group, affecting its chemical reactivity.
9,10-Dimethylanthracene: Contains two methyl groups, altering its fluorescence quantum yield.
Uniqueness: 9-Methyl-10-vinylanthracene is unique due to the presence of both a methyl and a vinyl group, which significantly influences its photophysical properties and chemical reactivity. This dual substitution makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity profiles .
特性
CAS番号 |
52830-46-3 |
|---|---|
分子式 |
C17H14 |
分子量 |
218.29 g/mol |
IUPAC名 |
9-ethenyl-10-methylanthracene |
InChI |
InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3 |
InChIキー |
DRRJFUPMBLRKSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[4-[4-[[(1S)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid](/img/structure/B13931008.png)
![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)

![2-Chloro-5-methyl-4-(5-methyl-benzo[b]thiophen-2-yl)-pyrimidine](/img/structure/B13931021.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)








